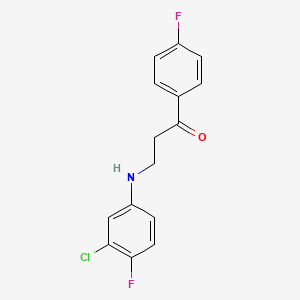
3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone , also known by its chemical formula C18H16Cl2F2N2O2S2 , is a synthetic compound with intriguing properties. Its molecular weight is approximately 465.36 g/mol . This compound belongs to a class of organic molecules that exhibit diverse biological and chemical behaviors.
Applications De Recherche Scientifique
Fluorinated Compounds in Molecular Imaging
Fluorophores, compounds that can re-emit light upon light excitation, are crucial in molecular imaging for cancer diagnosis. Their utility is derived from their ability to be detected in real-time using relatively inexpensive equipment. However, the toxicity of these compounds is a significant concern, necessitating thorough investigation before clinical use. Indocyanine green and fluorescein, two FDA-approved fluorophores, have well-documented toxicity profiles, but many non-FDA-approved fluorophores lack comprehensive toxicity data. Despite potential toxicities, the use of fluorophores in molecular imaging is promising due to the low doses required, which are often much lower than toxic thresholds (Alford et al., 2009).
Synthesis and Applications of Fluorocarbons
The synthesis of small fluorocarbon molecules has evolved significantly since their invention in the 1930s, with applications expanding into refrigerants, foam expansion agents, aerosol propellants, and precision solvents. This evolution reflects ongoing adjustments to market demands and regulatory constraints. Notably, the industrial synthesis of fluorocarbons has adapted to include more environmentally friendly methods, highlighting the balance between utility and environmental impact (Sicard & Baker, 2020).
Practical Synthesis of Fluorinated Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a precursor to anti-inflammatory and analgesic compounds, exemplifies the practical challenges and innovations in fluorinated compound synthesis. Innovations in synthesis methods, such as diazotization and cross-coupling reactions, have improved yields and reduced the reliance on expensive or toxic reagents. These advancements are crucial for large-scale production and highlight the importance of fluorinated intermediates in pharmaceutical synthesis (Qiu et al., 2009).
Environmental Impact of Fluorinated Compounds
The persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS) have raised environmental concerns. Monitoring and understanding the fate of these compounds in the environment are essential for assessing their impact on human health and ecosystems. Recent advances in analytical methods have facilitated the detection of novel fluorinated alternatives, but the long-term effects of these compounds remain to be fully understood. The need for more research into the environmental fate, bioaccumulation, and toxicity of these compounds is evident (Munoz et al., 2019).
Propriétés
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO/c16-13-9-12(5-6-14(13)18)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXKFFTAIOIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)
![2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine](/img/structure/B2693000.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)
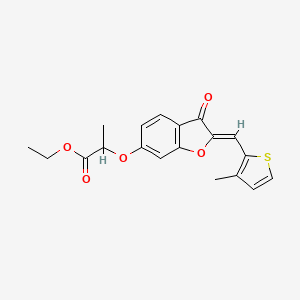
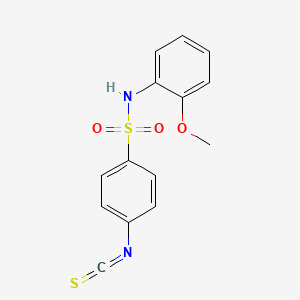
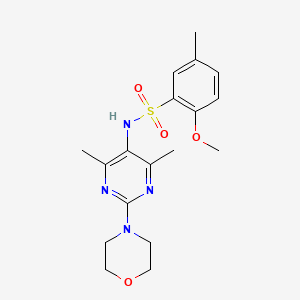
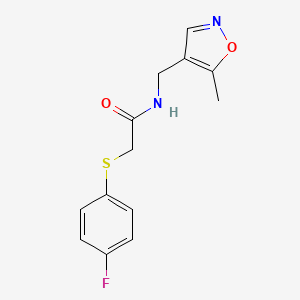
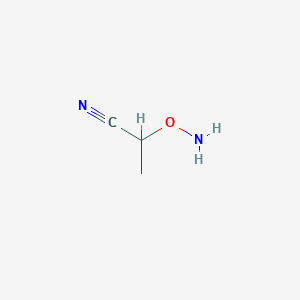
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2693013.png)
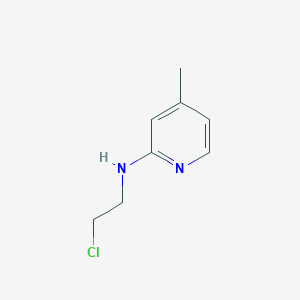

![N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2693016.png)
![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile](/img/structure/B2693017.png)
